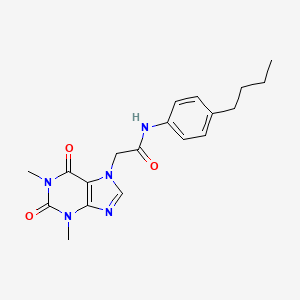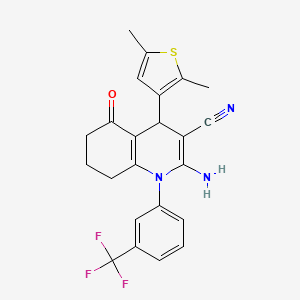![molecular formula C35H27ClN4O4S B11641770 N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11641770.png)
N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, methoxy, and carbamoyl groups. The presence of these groups contributes to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Functional Groups: The cyano, methoxy, and carbamoyl groups are introduced through specific reactions such as nucleophilic substitution and electrophilic aromatic substitution.
Final Assembly: The final compound is assembled by coupling the intermediate products through reactions such as amide bond formation and thiol-ene reactions.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Aplicaciones Científicas De Investigación
N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in drug development.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved in its mechanism of action depend on the specific biological context and the molecular targets involved.
Comparación Con Compuestos Similares
N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide: This compound shares a similar core structure but lacks the carbamoyl and sulfanyl groups.
N-(4-Chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-(methylsulfanyl)pyridine-3-carboxamide: This compound has a similar structure but with a methylsulfanyl group instead of the carbamoyl group.
N-(4-Chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-(phenylsulfanyl)pyridine-3-carboxamide: This compound has a phenylsulfanyl group instead of the carbamoyl group.
The uniqueness of N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C35H27ClN4O4S |
|---|---|
Peso molecular |
635.1 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(4-phenoxyanilino)ethyl]sulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C35H27ClN4O4S/c1-22-32(34(42)40-26-12-10-24(36)11-13-26)33(23-8-16-27(43-2)17-9-23)30(20-37)35(38-22)45-21-31(41)39-25-14-18-29(19-15-25)44-28-6-4-3-5-7-28/h3-19H,21H2,1-2H3,(H,39,41)(H,40,42) |
Clave InChI |
RZRCWKBBJLARHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C#N)C4=CC=C(C=C4)OC)C(=O)NC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-1-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11641688.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11641709.png)
![1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11641714.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11641722.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B11641729.png)
![methyl (2E)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B11641730.png)
![Propan-2-yl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11641741.png)

![4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11641758.png)
![3-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641768.png)
![ethyl 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11641773.png)



